Perfluorotetraglyme
Overview
Description
It is a member of the perfluoropolyether family and is characterized by its high thermal and chemical stability, low surface tension, and excellent dielectric properties . These properties make it a valuable compound in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorotetraglyme is typically synthesized through the oligomerization of hexafluoropropylene oxide, followed by end-capping with perfluoroalkyl iodides . The reaction conditions involve the use of a catalyst, such as potassium fluoride, and the process is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where hexafluoropropylene oxide is polymerized in the presence of a catalyst, and the resulting oligomers are subsequently end-capped with perfluoroalkyl iodides . The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
Perfluorotetraglyme is known for its chemical inertness, which limits the types of reactions it undergoes. it can participate in certain reactions under specific conditions:
Reduction: Reduction reactions are less common due to the stability of the perfluorinated structure.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Reducing agents like lithium aluminum hydride are rarely used due to the compound’s stability.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are required.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perfluorinated carboxylic acids, while nucleophilic substitution can result in the formation of various perfluorinated ethers .
Scientific Research Applications
Perfluorotetraglyme has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which perfluorotetraglyme exerts its effects is primarily related to its physical and chemical properties. Its high thermal stability and low surface tension allow it to function effectively as a lubricant and solvent . In biological applications, its inertness and biocompatibility enable it to interact with biological systems without causing adverse reactions . The molecular targets and pathways involved are typically related to its ability to form stable interactions with other molecules and surfaces .
Comparison with Similar Compounds
Perfluorotetraglyme is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluoropolyethers: These compounds share similar properties but differ in their molecular structures and chain lengths.
Perfluoroalkyl iodides: These are used as intermediates in the synthesis of this compound and other perfluorinated compounds.
Perfluorinated carboxylic acids: These compounds are often formed as by-products in the oxidation of this compound.
This compound stands out due to its combination of high thermal stability, low surface tension, and excellent dielectric properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F22O5/c11-1(12,3(15,16)34-5(19,20)7(23,24)36-9(27,28)29)33-2(13,14)4(17,18)35-6(21,22)8(25,26)37-10(30,31)32 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAHPKOIQCXOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)4CF3, C10F22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2,5,8,11,14-Pentaoxapentadecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-docosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896479 | |
Record name | 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-Docosafluoro-2,5,8,11,14-pentaoxapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64028-06-4 | |
Record name | 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-Docosafluoro-2,5,8,11,14-pentaoxapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorotetraglyme | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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